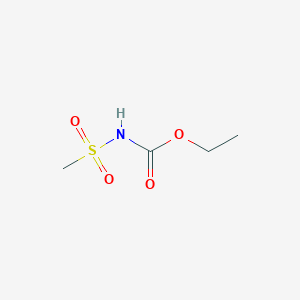

ethyl N-(methylsulfonyl)carbamate

Description

Properties

CAS No. |

49671-33-2 |

|---|---|

Molecular Formula |

C4H9NO4S |

Molecular Weight |

167.19 g/mol |

IUPAC Name |

ethyl N-methylsulfonylcarbamate |

InChI |

InChI=1S/C4H9NO4S/c1-3-9-4(6)5-10(2,7)8/h3H2,1-2H3,(H,5,6) |

InChI Key |

GRCNBRDIKVKQFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Esters, including ethyl N-(methylsulfonyl)carbamate, are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as sulfuric acid or dry hydrogen chloride gas, is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

ethyl N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:

Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Substitution: Depends on the nucleophile used.

Scientific Research Applications

ethyl N-(methylsulfonyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-(methylsulfonyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: N-Sulfonyl Carbamates

Ethyl N-Phenylcarbamate (CAS 101-99-5)

- Structure : Ethyl ester linked to a phenylcarbamate group.

- Applications : Intermediate in pharmaceutical synthesis (e.g., benzodiazepine derivatives) .

2,2,2-Trifluoroethyl N-[6-(Methylsulfonyl)-3-pyridinyl]carbamate (CAS 1251924-34-1)

- Structure : Trifluoroethyl ester with a pyridinylmethylsulfonyl group.

- Applications : Investigated in drug discovery for anti-inflammatory or kinase inhibition properties .

Ethylsulfamyl Chloride

- Synthesis : Derived from ethyl sulfamic acid using PCl₅, analogous to methylsulfonyl carbamate synthesis .

- Reactivity : High electrophilicity due to the sulfonyl chloride group, enabling nucleophilic substitutions .

Alkyl/Aryl Carbamates

Ethyl Carbamate (Urethane, CAS 51-79-6)

- Structure : Simple ethyl carbamate without sulfonyl groups.

- Carcinogenicity: Potent carcinogen in rodents, inducing hepatic, lung, and neurofibrosarcomas at doses ≥1 mg/kg .

- Mutagenicity: Non-mutagenic in Salmonella typhimurium assays, contrasting with vinyl carbamate, which is mutagenic .

Vinyl Carbamate

- Carcinogenic Potency: 10–100× stronger than ethyl carbamate in inducing lung adenomas (A/J mice) and skin tumors (CD-1 mice) .

3-Tolyl-N-Methylcarbamate (CAS 1129-41-5)

- Applications : Broad-spectrum insecticide targeting acetylcholinesterase .

- Toxicity : High acute toxicity (LD₅₀ < 50 mg/kg in rats) due to carbamate-mediated cholinesterase inhibition .

Functional Derivatives

Methyl (3-Hydroxyphenyl)carbamate (CAS 13683-89-1)

- Applications : Precursor for polyurethane resins and agrochemicals.

- Safety : Classified as irritant (GHS Category 2) with stringent handling protocols .

tert-Butyl Carbamate Derivatives

- Stability : tert-Butyl groups enhance hydrolytic stability compared to ethyl or methyl esters, useful in peptide synthesis .

- Synthetic Utility : Employed in chemoselective alkynylation reactions, leveraging sulfonamide vs. carbamate reactivity differences .

Comparative Data Tables

Table 1: Structural and Toxicological Comparison

Q & A

Q. What are the optimal synthetic routes for ethyl N-(methylsulfonyl)carbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate linkage formation, typically involving reactions between amines (e.g., methylsulfonamide derivatives) and ethyl chloroformate or similar carbonyl reagents. Key parameters include temperature (0–5°C for exothermic reactions), solvent choice (ether or dichloromethane for controlled reactivity), and stoichiometric ratios. Catalytic methods, such as using mixed metal oxides (e.g., Zn/Al/Ce), enhance reaction efficiency by reducing side products . Purification often involves fractional crystallization or column chromatography to isolate the carbamate from unreacted starting materials .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural characterization employs spectroscopic techniques:

- FT-IR : Verifies carbamate C=O stretching (~1700 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .

- NMR : H NMR identifies ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and methylsulfonyl protons (δ 3.0–3.3 ppm). C NMR confirms carbonyl (δ 155–160 ppm) and sulfonyl (δ 45–50 ppm) carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195 for [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What factors affect the stability of this compound under storage?

Stability is influenced by moisture (hydrolysis risk), light (UV-induced degradation), and temperature. Anhydrous storage at –20°C in amber vials is recommended. Degradation products, such as methylsulfonamide and CO₂, can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the methylsulfonyl group modulate the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing methylsulfonyl group enhances the electrophilicity of the carbamate carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies show that substituents on the sulfonyl group alter reaction rates: trifluoromethyl derivatives exhibit slower kinetics due to increased steric hindrance . Computational analyses (NBO, HOMO-LUMO) further elucidate charge distribution and transition states .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in enzyme inhibition data (e.g., acetylcholinesterase vs. butyrylcholinesterase) often stem from assay conditions (pH, substrate concentration) or structural variations (e.g., fluorophenyl vs. chlorophenyl substituents). Meta-analyses comparing IC₅₀ values under standardized protocols and molecular docking simulations (e.g., AutoDock Vina) can reconcile differences by highlighting binding site interactions .

Q. What mechanistic insights explain the compound’s role in catalytic cycles for carbamate-based drug synthesis?

this compound acts as a carbamoylating agent in Pd-catalyzed cross-couplings. Mechanistic studies (e.g., isotopic labeling with C) reveal that the sulfonyl group stabilizes intermediates via resonance, while the ethyl ester governs leaving-group efficiency. Catalyst choice (e.g., Ce-doped oxides) optimizes turnover frequency by reducing activation energy .

Methodological Considerations

Q. How can researchers optimize reaction selectivity when derivatizing this compound?

Selectivity in substitutions (e.g., para vs. meta positions) is achieved through:

- Directing Groups : Introducing electron-donating groups (e.g., –OCH₃) to steer electrophilic attacks.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while non-polar solvents (toluene) promote radical pathways .

- Temperature Gradients : Lower temperatures (–10°C) reduce kinetic competition between pathways .

Q. What analytical approaches validate the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like serum albumin .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Cryo-EM : Visualizes structural changes in enzyme active sites upon carbamate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.